3-(3,5-Dimethylpyrazol-1-yl)-5-ethyl-1,2,4-triazol-4-amine;dihydrochloride
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Overview
Description
3-(3,5-Dimethylpyrazol-1-yl)-5-ethyl-1,2,4-triazol-4-amine;dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylpyrazol-1-yl)-5-ethyl-1,2,4-triazol-4-amine typically involves the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as a base and solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylpyrazol-1-yl)-5-ethyl-1,2,4-triazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
3-(3,5-Dimethylpyrazol-1-yl)-5-ethyl-1,2,4-triazol-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylpyrazol-1-yl)-5-ethyl-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor to various ligands used in coordination chemistry.
2-(3,5-Dimethylpyrazol-1-yl)benzimidazole: Known for its magnetic and cytotoxic properties.
Tris(3,5-dimethylpyrazol-1-yl)methane: Used in the synthesis of bimetallic complexes.
Uniqueness
3-(3,5-Dimethylpyrazol-1-yl)-5-ethyl-1,2,4-triazol-4-amine is unique due to its specific structure, which allows it to form stable complexes with metals and exhibit significant biological activity. Its ability to inhibit protein kinases makes it a promising candidate for anticancer research .
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-5-ethyl-1,2,4-triazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6.2ClH/c1-4-8-11-12-9(14(8)10)15-7(3)5-6(2)13-15;;/h5H,4,10H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGYWHBMNVHLCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N)N2C(=CC(=N2)C)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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